4-Amino-2-chloronicotinic acid
Overview
Description
4-Amino-2-chloronicotinic acid is an organic compound with the molecular formula C₆H₅ClN₂O₂. It is a derivative of nicotinic acid, featuring an amino group at the 4-position and a chlorine atom at the 2-position on the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, organic synthesis, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloronicotinic acid typically involves the chlorination of nicotinic acid derivatives. One common method is the chlorination of the N-oxide of nicotinic acid, followed by amination. The process can be summarized as follows:
Oxidation: Nicotinic acid is oxidized to its N-oxide derivative.
Chlorination: The N-oxide is then chlorinated using reagents such as phosphorus oxychloride (POCl₃) to introduce the chlorine atom at the 2-position.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and amination processes. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions. These methods are preferred for their scalability and ability to produce high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloronicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like potassium carbonate (K₂CO₃) and anilines are commonly used in substitution reactions under microwave irradiation.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) are used in the initial oxidation step.
Reduction: Reducing agents like sodium borohydride (NaBH₄) can be employed for reduction reactions.
Major Products
The major products formed from these reactions include various substituted nicotinic acid derivatives, which can be further utilized in pharmaceutical and industrial applications .
Scientific Research Applications
4-Amino-2-chloronicotinic acid has a wide range of applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It acts as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biological Studies: Researchers use it to study the interactions of nicotinic acid derivatives with biological systems.
Mechanism of Action
The mechanism of action of 4-Amino-2-chloronicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chlorine substituents on the pyridine ring influence its binding affinity and specificity. The compound can modulate enzymatic activity and receptor signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloronicotinic acid: Lacks the amino group at the 4-position.
4-Amino-3-chloronicotinic acid: Chlorine atom is at the 3-position instead of the 2-position.
4-Amino-2-methylpyridine-3-carboxylic acid: Methyl group replaces the chlorine atom.
Uniqueness
4-Amino-2-chloronicotinic acid is unique due to the specific positioning of the amino and chlorine groups, which confer distinct chemical reactivity and biological activity. This unique structure makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
4-amino-2-chloropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H2,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWQBRYDZAEYQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301267644 | |
Record name | 4-Amino-2-chloro-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301267644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018678-38-0 | |
Record name | 4-Amino-2-chloro-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1018678-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2-chloro-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301267644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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